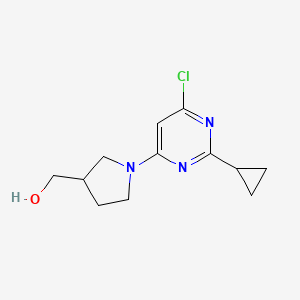

(1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl)methanol

Description

Properties

IUPAC Name |

[1-(6-chloro-2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3O/c13-10-5-11(15-12(14-10)9-1-2-9)16-4-3-8(6-16)7-17/h5,8-9,17H,1-4,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOHGEBFGLIDCLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CC(=N2)Cl)N3CCC(C3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of the Pyrrolidin-3-ylmethanol Intermediate

The pyrrolidin-3-ylmethanol fragment is a key component, often synthesized or obtained as (S)- or (R)-enantiomers depending on the desired stereochemistry. Several methods have been documented:

These methods highlight the versatility in preparing the pyrrolidin-3-ylmethanol intermediate, which is critical for subsequent coupling steps.

Coupling of Pyrrolidin-3-ylmethanol with the Pyrimidine Core

The key step involves linking the pyrrolidin-3-ylmethanol moiety to the pyrimidine ring, often via nucleophilic substitution at the 4-position of the pyrimidine:

- Buchwald–Hartwig amination is a common approach for coupling amines or alcohol derivatives to halogenated pyrimidines. For instance, a Buchwald–Hartwig amination between a pyrimidine intermediate and 4-aminophenylmethanol was reported to afford related alcohol derivatives in moderate yields (26%).

- Chlorination of alcohol intermediates with thionyl chloride (SOCl2) to form alkyl halides, which then undergo nucleophilic substitution with pyrrolidine derivatives under basic conditions (e.g., K2CO3) to yield the final coupled product.

- Microwave-assisted reactions to improve coupling efficiency and reduce reaction times have been utilized for related pyrimidine derivatives.

Purification and Yield Considerations

Purification techniques commonly employed include:

- Column chromatography using ethyl acetate (EtOAc) and methanol mixtures (e.g., EtOAc-MeOH 9:1) to isolate pure products.

- Recrystallization from ethanol or other suitable solvents to obtain solid products with high purity.

- Use of silica gel plugs and washing steps with dichloromethane (DCM) and ether to remove impurities.

Yields vary depending on the step and conditions but generally range from moderate (13%) to high (>99%) for intermediate steps, with final coupling yields often lower due to complexity.

Summary Table of Preparation Steps

Research Findings and Notes

- The preparation methods emphasize the importance of stereochemical control in the pyrrolidin-3-ylmethanol intermediate, which impacts the biological activity of the final compound.

- Buchwald–Hartwig amination and nucleophilic substitution are reliable strategies for coupling complex heterocycles.

- The use of microwave-assisted synthesis can enhance reaction rates and yields.

- Purification by chromatography and recrystallization remains critical due to the structural complexity and potential side reactions.

- The synthetic routes are adaptable for analogues with different substituents on the pyrimidine or pyrrolidine rings, enabling medicinal chemistry optimization.

Chemical Reactions Analysis

Types of Reactions

(1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced under specific conditions to modify the pyrimidine or pyrrolidine rings.

Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution of the chlorine atom can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

(1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl)methanol has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the biological activity being studied. For example, if the compound exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

Pyridine vs. Pyrimidine Core

- (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol (HB085): Pyridine core with a fluorine atom at the 6-position. Fluorine’s electronegativity enhances stability but reduces steric bulk compared to chlorine .

- (1-(5-Bromo-3-nitropyridin-2-yl)pyrrolidin-3-yl)methanol (HB420): Pyridine core with bromine (5-position) and nitro (3-position) groups.

Substituent Effects

Physicochemical Properties

*Calculated based on molecular formulas.

Biological Activity

(1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl)methanol, a compound with the CAS number 1708212-74-1, is gaining attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound features a chlorinated pyrimidine ring, a cyclopropyl group, and a pyrrolidine ring, which may contribute to its interaction with various biological targets.

Chemical Structure and Properties

The molecular formula of (1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl)methanol is C₁₂H₁₆ClN₃O, with a molecular weight of 253.73 g/mol. Its structure can be represented as follows:

The biological activity of (1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl)methanol is believed to stem from its ability to interact with specific molecular targets within cells. For instance, if the compound exhibits antimicrobial properties, it may inhibit bacterial growth by interfering with essential enzymes or cellular processes.

Antimicrobial Activity

Research indicates that compounds structurally similar to (1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl)methanol have demonstrated significant antimicrobial activity. The presence of the chlorinated pyrimidine moiety is often associated with enhanced potency against various pathogens.

Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer activity. A comparative analysis of similar compounds has shown that modifications in the pyrimidine and pyrrolidine rings can lead to varying degrees of cytotoxicity against cancer cell lines.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of compounds related to (1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl)methanol against common bacterial strains. The results indicated that derivatives of this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting promising potential as antimicrobial agents.

Study 2: Anticancer Activity

In vitro experiments were conducted using various cancer cell lines to assess the cytotoxic effects of (1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl)methanol. The compound showed significant dose-dependent inhibition of cell proliferation, with IC₅₀ values indicating effective cytotoxicity.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | IC₅₀ (µM) |

|---|---|---|---|

| (1-(6-Chloro-2-pyrimidinyl)pyrrolidin-3-yl)methanol | Similar structure without cyclopropyl | Moderate antimicrobial | 15 |

| (1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yletanol | Ethanol instead of methanol | Low anticancer activity | 25 |

| (1-(6-Chloro-pyrimidinyl)piperidin-methanol | Lacks cyclopropyl and pyrrolidine | Minimal activity | >50 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.